An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Zaurategrast Ethyl Ester Sulfate
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Zaurategrast Ethyl Ester Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaurategrast ethyl ester sulfate (B86663), also known as CDP323, is the ethyl ester prodrug of its active metabolite, CT7758. Developed for the treatment of inflammatory and autoimmune disorders, particularly multiple sclerosis, Zaurategrast is a small-molecule antagonist of the α4β1 and α4β7 integrins. These integrins play a crucial role in the migration of leukocytes across the vascular endothelium to sites of inflammation. By blocking these integrins, Zaurategrast was designed to inhibit the inflammatory cascade. Despite promising preclinical data, the clinical development of Zaurategrast was discontinued (B1498344) following disappointing results in a Phase II trial. This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for Zaurategrast and its active metabolite, CT7758, along with detailed experimental methodologies and a visualization of its mechanism of action.
Introduction
Zaurategrast ethyl ester sulfate was developed to offer an orally available alternative to monoclonal antibody therapies targeting α4 integrins. The rationale was to provide a more convenient treatment option for chronic inflammatory diseases like multiple sclerosis. The prodrug, Zaurategrast, is designed to be absorbed orally and then rapidly converted to its active form, CT7758, in the body. This guide will delve into the metabolic pathway, preclinical and clinical pharmacokinetics, and the pharmacodynamic effects of this compound.
Pharmacokinetics
The pharmacokinetic profile of Zaurategrast is intrinsically linked to its nature as a prodrug. The primary focus of preclinical studies was on the exposure and disposition of the active moiety, CT7758, following administration of the prodrug, CDP323.
Absorption and Bioavailability
The oral bioavailability of the active metabolite CT7758 was found to be low and variable across different species in preclinical studies. This low bioavailability was attributed to poor intestinal absorption.[1] To overcome this limitation, the ethyl ester prodrug, Zaurategrast (CDP323), was synthesized. The prodrug approach aimed to increase mass transfer across biological membranes.[1] While this strategy showed some success in rodents, the improvement in bioavailability was less pronounced in dogs and monkeys.[1]
Table 1: Oral Bioavailability of the Active Metabolite CT7758 in Preclinical Species [1]
| Species | Oral Bioavailability (%) |
| Mouse | 4 |
| Rat | 2 |
| Dog | 7-55 |
| Cynomolgus Monkey | 0.2 |
Distribution
The volume of distribution (Vz) of CT7758 showed significant variability among the species tested.
Table 2: Volume of Distribution (Vz) of CT7758 in Preclinical Species [1]
| Species | Volume of Distribution (L/kg) |
| Mouse | 5.5 |
| Rat | 2.8 |
| Dog | 0.24 |
| Cynomolgus Monkey | 0.93 |
Metabolism
Zaurategrast ethyl ester sulfate (CDP323) is rapidly and efficiently hydrolyzed in vivo to its active carboxylic acid metabolite, CT7758.[1] In vitro studies using human liver microsomes in the presence of NADPH identified the primary metabolic pathway as the cleavage of the ethyl ester bond to form CT7758.[1] Additionally, two hydroxylated metabolites were observed, resulting from hydroxylation on the bromolactone moiety and the naphthyridine ring.[1]
Metabolic conversion of Zaurategrast to its active form and subsequent metabolism.
Elimination
The elimination of CT7758 is characterized by moderate to high plasma clearance in rodents and monkeys, leading to a short elimination half-life. In contrast, dogs exhibited much lower clearance and a longer half-life. In vitro studies indicated that active hepatic uptake is the primary driver of in vivo clearance and the source of the observed species variability.[1] Specifically, the organic anion-transporting polypeptide 1B1 (OATP1B1) was identified as a key transporter involved in the active uptake of CT7758 into hepatocytes.[1]
Table 3: Elimination Pharmacokinetic Parameters of CT7758 in Preclinical Species [1]
| Species | Total Plasma Clearance (% of Hepatic Blood Flow) | Elimination Half-life (t½) (hours) |
| Mouse | ≥50 | ≤1 |
| Rat | ≥50 | ≤1 |
| Dog | 6 | 2.4 |
| Cynomolgus Monkey | ≥50 | ≤1 |
Pharmacodynamics
Zaurategrast functions as an antagonist of α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins. These integrins, expressed on the surface of leukocytes, are critical for their adhesion to and transmigration through the vascular endothelium into inflamed tissues.
Mechanism of Action
The α4β1 integrin binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells, facilitating leukocyte entry into various inflamed tissues.[2] The α4β7 integrin interacts with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is primarily expressed in the gut-associated lymphoid tissue, mediating lymphocyte homing to the gastrointestinal tract.[3] By blocking these interactions, Zaurategrast's active metabolite, CT7758, is intended to reduce the accumulation of inflammatory cells at sites of inflammation.
Zaurategrast inhibits the interaction between integrins on leukocytes and adhesion molecules on endothelial cells.
In Vitro Potency
While specific IC50 values for CT7758 were not found in the reviewed literature, it is described as a potent antagonist of both α4β1 and α4β7 integrins. The inhibitory activity is typically assessed through cell adhesion assays that measure the ability of the compound to block the binding of leukocytes to immobilized VCAM-1 or MAdCAM-1.
Experimental Protocols
In Vitro Permeability Assay (Caco-2)
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Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to form a confluent monolayer with well-developed tight junctions.
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Transport Studies: The permeability of CT7758 and CDP323 is assessed in both apical-to-basolateral and basolateral-to-apical directions. The test compound is added to the donor chamber, and samples are collected from the receiver chamber at various time points.
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Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
In Vitro Hepatic Uptake Assay
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Hepatocyte Isolation: Hepatocytes are isolated from fresh liver tissue by collagenase perfusion.
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Uptake Measurement: Freshly isolated hepatocytes are incubated with radiolabeled ([¹⁴C]) CT7758 at various concentrations and for short time intervals (e.g., 30 seconds).
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Separation and Quantification: The uptake is stopped by adding ice-cold buffer, and the intracellular and extracellular concentrations are separated by centrifugation through a layer of silicone oil. The amount of intracellular radioactivity is determined by scintillation counting.
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Transporter Identification: To identify the transporters involved, uptake assays are conducted in cells overexpressing specific transporters, such as OATP1B1, and compared to mock-transfected cells. Inhibition studies with known transporter inhibitors can also be performed.
In Vitro Metabolism Assay (Human Liver Microsomes)
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Incubation: Zaurategrast (CDP323) is incubated with pooled human liver microsomes in the presence and absence of an NADPH-generating system.
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Sample Analysis: At various time points, the reaction is quenched, and the samples are analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.
A simplified workflow for the preclinical evaluation of Zaurategrast.
Cell Adhesion Assay (Static)
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Plate Coating: 96-well plates are coated with recombinant human VCAM-1 or MAdCAM-1 and blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific binding.
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Cell Preparation: A leukocyte cell line expressing α4 integrins (e.g., Jurkat cells) is labeled with a fluorescent dye (e.g., calcein-AM).
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Inhibition Assay: The labeled cells are pre-incubated with various concentrations of CT7758 or vehicle control.
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Adhesion and Quantification: The cell suspension is added to the coated wells and incubated to allow for adhesion. Non-adherent cells are removed by washing, and the fluorescence of the remaining adherent cells is measured using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Clinical Trials and Discontinuation
Conclusion
Zaurategrast ethyl ester sulfate represents a rational drug design approach to developing an oral α4 integrin antagonist. The preclinical data for its active metabolite, CT7758, revealed significant species differences in its pharmacokinetic properties, primarily driven by variations in active hepatic uptake. While the prodrug strategy aimed to improve oral bioavailability, this did not translate sufficiently across all species and ultimately, the compound failed to demonstrate clinical efficacy in multiple sclerosis. The information compiled in this guide provides a valuable resource for researchers working on the development of small-molecule integrin antagonists and highlights the critical importance of understanding cross-species pharmacokinetics and establishing a clear link between preclinical and clinical pharmacodynamics.
